molecular formula C8H12BNO2 B2467732 (2-isopropylpyridin-3-yl)boronic acid CAS No. 2080377-86-0

(2-isopropylpyridin-3-yl)boronic acid

Cat. No.: B2467732
CAS No.: 2080377-86-0
M. Wt: 165
InChI Key: NTIQWZOAJQCVQO-UHFFFAOYSA-N
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Description

(2-Isopropylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling.

Safety and Hazards

The safety information for “2-Isopropoxypyridin-3-ylboronic acid” includes the following hazard statements: H302-H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

Mechanism of Action

Target of Action

2-Isopropylpyridin-3-ylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the transition metals used in these reactions, such as palladium .

Mode of Action

In SM cross-coupling reactions, the organoboron compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the transition metal catalyst, undergoing transmetalation . This process involves the transfer of the organoboron compound from boron to the transition metal .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involving 2-Isopropylpyridin-3-ylboronic acid . This reaction is a carbon-carbon bond-forming reaction, which is crucial in the synthesis of various organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

Organoboron compounds are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The result of the action of 2-Isopropylpyridin-3-ylboronic acid is the formation of new carbon-carbon bonds via SM cross-coupling reactions . This enables the synthesis of complex organic molecules, contributing to various areas of organic chemistry and pharmaceutical research .

Action Environment

The action of 2-Isopropylpyridin-3-ylboronic acid can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the presence of other functional groups, the choice of solvent, and the reaction temperature . These factors can influence the stability of the organoboron compound and its efficacy in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isopropylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.

    Substitution: The boronic acid can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Alcohols and Phenols: Formed from oxidation reactions.

Scientific Research Applications

(2-Isopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling, but with a phenyl group instead of a pyridine ring.

    (2-Methylpyridin-3-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

(2-Isopropylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl group can also affect the compound’s steric and electronic properties, making it suitable for specific applications in organic synthesis.

Properties

IUPAC Name

(2-propan-2-ylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-6(2)8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIQWZOAJQCVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080377-86-0
Record name [2-(propan-2-yl)pyridin-3-yl]boronic acid
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